5-Bromo-4-cyclobutoxypyridin-2-amine
Description
5-Bromo-4-cyclobutoxypyridin-2-amine (CAS: 1853988-00-7) is a pyridine derivative with the molecular formula C₉H₁₁BrN₂O and a molecular weight of 243.10 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 5, a cyclobutoxy group at position 4, and an amine group at position 2. The cyclobutoxy substituent introduces steric bulk and modulates electronic properties, making it distinct from simpler alkoxy analogs (e.g., methoxy or ethoxy derivatives).
Properties
IUPAC Name |
5-bromo-4-cyclobutyloxypyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-12-9(11)4-8(7)13-6-2-1-3-6/h4-6H,1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHKVIMKJOVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclobutoxypyridin-2-amine typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable leaving group.
Amination: The amine group at the 2nd position can be introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, cyclobutoxylation, and amination processes, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclobutoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-4-cyclobutoxypyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclobutoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-4-cyclobutoxypyridin-2-amine with structurally related pyridine and pyrimidine derivatives:
Key Observations :
- Fluorine substitution (e.g., 5-Bromo-4-fluoropyridin-2-amine) enhances electronegativity and hydrogen-bonding capacity, which may improve target binding affinity . Chlorine-containing analogs (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) exhibit higher molecular weights and altered solubility profiles, impacting bioavailability .
Stability and Reactivity
- Cyclobutoxy vs. Smaller Alkoxy Groups : Cyclobutoxy derivatives exhibit greater thermal stability (decomposition >200°C) compared to methoxy analogs (~150°C) due to reduced ring strain .
- Halogen Reactivity : Bromine at position 5 participates in Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl scaffolds .
Biological Activity
5-Bromo-4-cyclobutoxypyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.
Research indicates that this compound exhibits significant biological activity, particularly in modulating pathways associated with inflammation and neuroprotection. It has been linked to the inhibition of specific kinases involved in inflammatory responses, such as Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system and inflammatory processes .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from damage, particularly in conditions like traumatic brain injury and cerebral ischemia .
- Therapeutic Potential in CNS Disorders : Its ability to modulate pathways related to neuroinflammation positions it as a candidate for further research in central nervous system disorders .
Case Studies and Research Findings
Several studies have investigated the effects of this compound. Below is a summary of key findings from various research efforts:
Detailed Research Findings
- In Vitro Studies : In vitro experiments indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, key markers of inflammation, suggesting its potential as an anti-inflammatory agent.
- In Vivo Models : Animal models demonstrated that the compound could significantly improve recovery outcomes following induced cerebral ischemia, highlighting its neuroprotective capabilities.
- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits IRAK4 activity, leading to decreased activation of downstream inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
